Cas no 5657-26-1 (pth-epsilon-phenylthiocarbamyl-dl-lysine)

pth-epsilon-phenylthiocarbamyl-dl-lysine Chemical and Physical Properties
Names and Identifiers
-
- pth-epsilon-phenylthiocarbamyl-dl-lysine
- PTH-(ε-phenylthiocarbamyl)lysine
- PTH-A-PHENYLTHIOCARBAMYL-DL-LYSINE
- PTH-ε-PHENYLTHIOCARBAMYL-DL-LYSINE
- NSC 96438
- N-[4-((4S)-5-Oxo-1-phenyl-2-thioxo-4-imidazolidinyl)butyl]-N'-phenylthiourea
- 5657-26-1
- AKOS000509728
- DTXSID601152193
- NSC96438
- 3-Phenyl-5-(4-(3-phenylthioureido)butyl)-2-thioxo-4-imidazolidone
- NS00046016
- SCHEMBL14096387
- 1-(4-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)butyl)-3-phenylthiourea
- NSC-96438
- 1-[4-(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)butyl]-3-phenylthiourea
- P0625
- N-[4-(5-Oxo-1-phenyl-2-thioxo-4-imidazolidinyl)butyl]-Na(2)-phenylthiourea
- AKOS024304958
- 1-[4-(5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)butyl]-3-phenylthiourea
- Urea, 1-[4-(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)butyl]-3-phenyl-2-thio-
- STK830675
- EINECS 227-106-1
-
- MDL: MFCD00057211
- Inchi: InChI=1S/C20H22N4OS2/c25-18-17(23-20(27)24(18)16-11-5-2-6-12-16)13-7-8-14-21-19(26)22-15-9-3-1-4-10-15/h1-6,9-12,17H,7-8,13-14H2,(H,23,27)(H2,21,22,26)
- InChI Key: BUPYRERCBPFRFM-UHFFFAOYSA-N
- SMILES: O=C1N(C(NC1CCCCNC(NC2=CC=CC=C2)=S)=S)C3=CC=CC=C3
Computed Properties
- Exact Mass: 398.12400
- Monoisotopic Mass: 398.12350369g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 9
- Complexity: 530
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 121Ų
- XLogP3: 3.7
Experimental Properties
- PSA: 120.58000
- LogP: 4.29090
pth-epsilon-phenylthiocarbamyl-dl-lysine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-236499A-250 mg |
PTH-(ε-phenylthiocarbamyl)lysine, |
5657-26-1 | 250MG |
¥745.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-236499-100mg |
PTH-(ε-phenylthiocarbamyl)lysine, |
5657-26-1 | 100mg |
¥579.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-236499-100 mg |
PTH-(ε-phenylthiocarbamyl)lysine, |
5657-26-1 | 100MG |
¥579.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-236499A-250mg |
PTH-(ε-phenylthiocarbamyl)lysine, |
5657-26-1 | 250mg |
¥745.00 | 2023-09-05 |
pth-epsilon-phenylthiocarbamyl-dl-lysine Related Literature
-
1. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Marianne R. Sommer,Lauriane Alison,Clara Minas,Elena Tervoort,Patrick A. Rühs,André R. Studart Soft Matter, 2017,13, 1794-1803
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Ian H. Godtliebsen,Ove Christiansen Phys. Chem. Chem. Phys., 2013,15, 10035-10048
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
Additional information on pth-epsilon-phenylthiocarbamyl-dl-lysine
Chemical and Biological Properties of PTH-epsilon-phenylthiocarbamyl-DL-lysine (CAS No. 5657-26-1)
PTH-epsilon-phenylthiocarbamyl-DL-lysine, with the chemical identifier CAS No. 5657-26-1, is a specialized compound that has garnered significant attention in the field of biochemical research and pharmaceutical development. This compound belongs to a class of molecules known for their unique structural and functional properties, making it a subject of extensive study in both academic and industrial settings. The synthesis and application of such compounds are pivotal in understanding molecular interactions at the biochemical level, which in turn has implications for drug design and therapeutic interventions.
The molecular structure of PTH-epsilon-phenylthiocarbamyl-DL-lysine incorporates a phenylthiocarbamyl group attached to the epsilon-amino group of lysine, creating a complex moiety that exhibits distinct reactivity and binding characteristics. This structural feature is particularly intriguing from a chemical biology perspective, as it allows the compound to interact with various biological targets, including enzymes and receptors. The presence of the phenyl ring enhances hydrophobic interactions, while the carbamyl group introduces a polar interaction surface, making it a versatile scaffold for further derivatization.
In recent years, research on PTH-epsilon-phenylthiocarbamyl-DL-lysine has been influenced by advancements in computational chemistry and high-throughput screening techniques. These methodologies have enabled researchers to explore the compound's potential applications in drug discovery more efficiently than ever before. For instance, computational modeling has revealed that this compound can modulate the activity of certain proteases, which are enzymes involved in various physiological processes. Such insights have opened new avenues for developing inhibitors or activators of these proteases for therapeutic purposes.
The biological significance of PTH-epsilon-phenylthiocarbamyl-DL-lysine is further underscored by its role in studying protein degradation pathways. Proteasomes, large multi-subunit complexes, are critical for maintaining cellular homeostasis by degrading misfolded or damaged proteins. Compounds that can interact with proteasomal components or related pathways may offer potential benefits in treating diseases associated with protein misfolding, such as neurodegenerative disorders. Preliminary studies suggest that PTH-epsilon-phenylthiocarbamyl-DL-lysine can influence proteasome activity, although further research is needed to fully elucidate its mechanism of action.
Another area where PTH-epsilon-phenylthiocarbamyl-DL-lysine shows promise is in immunomodulation. The immune system relies on precise regulation of signaling pathways to mount effective responses against pathogens while avoiding excessive inflammation. Given its ability to interact with various biomolecules, this compound may serve as a lead structure for developing immunomodulatory agents. For example, it could be modified to enhance its binding affinity for specific immune receptors or to alter the activity of key signaling molecules involved in immune responses.
From a synthetic chemistry standpoint, PTH-epsilon-phenylthiocarbamyl-DL-lysine exemplifies the importance of functional group interconversion in creating bioactive molecules. The transformation of lysine into its phenylthiocarbamyl derivative involves multiple steps that require careful optimization to ensure high yield and purity. Recent innovations in synthetic methodologies have made it possible to produce such compounds more efficiently, reducing costs and enabling larger-scale investigations. These advancements are particularly relevant for pharmaceutical industries seeking cost-effective ways to develop novel therapeutics.
The pharmacological potential of PTH-epsilon-phenylthiocarbamyl-DL-lysine has also been explored in preclinical models. Studies using cell-based assays have demonstrated its ability to inhibit certain enzymatic activities relevant to inflammation and oxidative stress. These effects are particularly noteworthy given the growing recognition of inflammation and oxidative damage as contributing factors in various chronic diseases. While these findings are promising, they must be validated through rigorous clinical trials before any therapeutic applications can be considered.
Future research directions for PTH-epsilon-phenylthiocarbamyl-DL-lysine may include exploring its role in cellular signaling pathways beyond proteasomes and immunomodulation. For instance, its interaction with kinases and phosphatases could provide insights into how it affects cellular proliferation and differentiation. Additionally, investigating its potential as an antioxidant or chelating agent might reveal new therapeutic possibilities, especially in conditions where oxidative stress plays a significant role.
In conclusion, PTH-epsilon-phenylthiocarbamyl-DL-lysine (CAS No. 5657-26-1) is a multifaceted compound with broad implications in biochemical research and pharmaceutical development. Its unique structure and biological activities make it a valuable tool for studying protein degradation, immunomodulation, and other critical cellular processes. As research continues to uncover new applications for this compound, it holds promise for contributing to advancements in drug discovery and therapeutic interventions across multiple disease areas.
5657-26-1 (pth-epsilon-phenylthiocarbamyl-dl-lysine) Related Products
- 29635-94-7(Phenylthiohydantoin-(Nepsilon-phenylthiocarbamyl)-lysine)
- 5066-94-4(Phenylthiohydantoin-isoleucine (contains PTH-alloisoleucine))
- 66703-27-3(PTH-DL-norvaline Standard)
- 5624-08-8(4-Imidazolidineacetamide,5-oxo-1-phenyl-2-thioxo-)
- 5624-27-1(Phenylthiohydantoin-glutamic Acid)
- 29635-99-2(1H-Pyrrolo[1,2-c]imidazol-1-one,hexahydro-2-phenyl-3-thioxo-, (7aS)-)
- 4370-90-5(Phenylthiohydantoin-methionine)
- 1632251-27-4(5-(4-iodo-1-methyl-1H-pyrazol-5-yl)-2H-1,2,3,4-tetrazole)
- 391884-97-2(4-(dimethylsulfamoyl)-N-({N'-(1E)-(2-methoxyphenyl)methylidenehydrazinecarbonyl}methyl)benzamide)
- 16906-20-0(1lambda6,4-thiazepane-1,1,5-trione)


